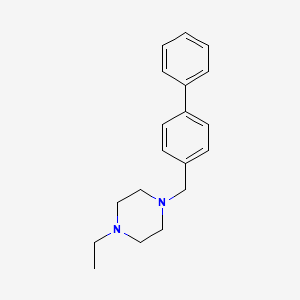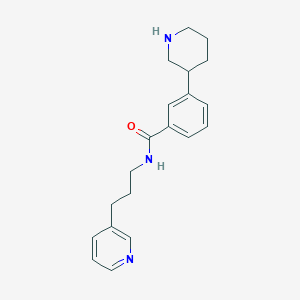![molecular formula C18H24N2O2 B5625105 6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5625105.png)
6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinol derivatives involves a series of chemical reactions starting from readily available materials. For instance, Xiao-kai et al. (2013) described a synthesis method involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and methyl vanillate as starting materials, obtaining the target compound through steps including deprotection, methylation, nitration, reduction, and Niementowski cyclization, achieving an overall yield of 56% (Xiao-kai, 2013).
Molecular Structure Analysis
Quinolinol derivatives exhibit complex molecular structures that can be elucidated through spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. Sarkar et al. (2021) conducted a study on quinazolinone derivatives, utilizing density functional theory (DFT) calculations to analyze vibrational properties, charge distribution, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinolinol compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. Dyablo et al. (2015) reported the synthesis of quinoline derivatives involving reactions with dimethylamine solution in alcohol, leading to aminodehalogenation and the nucleophilic substitution of methoxy groups (Dyablo et al., 2015).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and stability, can be significantly influenced by their molecular structure. Hirano et al. (2004) discussed the strong fluorescence of 6-methoxy-4-quinolone derivatives in a wide pH range, highlighting their stability against light and heat, making them useful for biomedical analysis (Hirano et al., 2004).
特性
IUPAC Name |
6-methoxy-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-8-20(9-7-12)11-16-13(2)19-17-5-4-14(22-3)10-15(17)18(16)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMEAVFDWIZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5625031.png)
![2-(1H-benzimidazol-2-yl)-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5625035.png)
![{3-allyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5625059.png)

![rel-(1S,6R)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5625074.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5625090.png)



![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)
![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)
![2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5625137.png)